![molecular formula C16H14N2O5S B2738437 2-(2-((Z)-2,4-dioxo-5-((E)-3-phenylallylidene)thiazolidin-3-yl)acetamido)acetic acid CAS No. 641999-00-0](/img/structure/B2738437.png)
2-(2-((Z)-2,4-dioxo-5-((E)-3-phenylallylidene)thiazolidin-3-yl)acetamido)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-(2-((Z)-2,4-dioxo-5-((E)-3-phenylallylidene)thiazolidin-3-yl)acetamido)acetic acid” is a derivative of rhodanine-3-acetic acid . Rhodanine-3-acetic acid derivatives have been prepared as potential antifungal compounds . Only one compound, {(5Z)-[4-oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]}acetic acid, strongly inhibited the growth of certain Candida species and Trichosporon asahii .
Synthesis Analysis
The general synthetic approach to all synthesized compounds, including “2-(2-((Z)-2,4-dioxo-5-((E)-3-phenylallylidene)thiazolidin-3-yl)acetamido)acetic acid”, has been presented in the literature . A series of 4-oxo-2-thioxo-1,3-thiazolidin-3-yl acetamide derivatives were synthesized by the reaction of 5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl acetic acid and 5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl acetic acid with different amines .
Scientific Research Applications
Anticancer Activity
Thiazolidine motifs, which are present in this compound, have been found to exhibit anticancer properties . The presence of sulfur in these motifs enhances their pharmacological properties, making them valuable in the synthesis of organic combinations for cancer treatment .
Anticonvulsant Activity
Thiazolidine derivatives, including the compound , have shown anticonvulsant activity . This makes them potential candidates for the development of new drugs for the treatment of epilepsy and other seizure disorders .
Antimicrobial Activity
The compound has demonstrated antimicrobial properties . This suggests its potential use in the development of new antibiotics and other antimicrobial agents .
Anti-inflammatory Activity
Thiazolidine motifs have been associated with anti-inflammatory activity . This suggests that the compound could be used in the treatment of inflammatory diseases .
Neuroprotective Activity
The neuroprotective activity of thiazolidine derivatives has been reported . This indicates the potential of the compound in the development of treatments for neurodegenerative diseases .
Antioxidant Activity
Thiazolidine motifs have shown antioxidant activity . This suggests that the compound could be used in the development of antioxidant therapies .
Antifungal Activity
Some derivatives of the compound have exhibited high antifungal activity, both fungistatic and fungicidal . They have also been observed to cause morphological changes in the Candida yeast cell wall .
Glucose Transport
The activity of the compound is associated with glucose transport . This suggests that it could be used in the development of treatments for diseases related to glucose transport, such as diabetes .
properties
IUPAC Name |
2-[[2-[(5Z)-2,4-dioxo-5-[(E)-3-phenylprop-2-enylidene]-1,3-thiazolidin-3-yl]acetyl]amino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O5S/c19-13(17-9-14(20)21)10-18-15(22)12(24-16(18)23)8-4-7-11-5-2-1-3-6-11/h1-8H,9-10H2,(H,17,19)(H,20,21)/b7-4+,12-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYNBNXIKOJONLG-JHLWKMQHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=C2C(=O)N(C(=O)S2)CC(=O)NCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=C\2/C(=O)N(C(=O)S2)CC(=O)NCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-((Z)-2,4-dioxo-5-((E)-3-phenylallylidene)thiazolidin-3-yl)acetamido)acetic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.